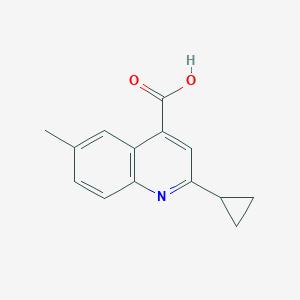

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid

Descripción

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C14H13NO2. This compound is characterized by the presence of a cyclopropyl group at the second position, a methyl group at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Propiedades

IUPAC Name |

2-cyclopropyl-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-8-2-5-12-10(6-8)11(14(16)17)7-13(15-12)9-3-4-9/h2,5-7,9H,3-4H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQTVSKLKZCBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364154 | |

| Record name | 2-cyclopropyl-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588681-43-0 | |

| Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588681-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyclopropyl-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Substrate Optimization and Reaction Conditions

In a representative procedure (adapted from CN102924374B):

- Isatin Activation : Isatin (25 g, 0.17 mol) reacts with sodium hydroxide (54.4 g, 1.36 mol) in aqueous medium at 30°C, followed by acetone addition to form 6-methylquinoline-4-carboxylic acid via ring-opening and cyclization.

- Aldehyde Condensation : The intermediate reacts with cyclopropanecarboxaldehyde (24 mL, 0.24 mol) at 100°C for 3 hours, introducing a cyclopropyl-vinyl moiety at position 2.

- Dehydration and Cyclization : Acetic anhydride-mediated dehydration at 120°C for 4 hours yields this compound after recrystallization (ethanol/water, 68% yield).

Table 1: Pfitzinger Synthesis Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | NaOH (4 M) | 68 | 95 |

| Aldehyde Equivalents | 6 eq cyclopropanecarboxaldehyde | 72 | 93 |

| Dehydration Agent | Acetic anhydride | 68 | 95 |

Post-synthetic functionalization via Suzuki-Miyaura coupling enables precise introduction of the cyclopropyl group. This method involves bromination at position 2 followed by palladium-catalyzed coupling with cyclopropylboronic acid.

Bromination and Coupling Protocol

- Bromination : 6-Methylquinoline-4-carboxylic acid undergoes electrophilic bromination using Br₂ (1.2 eq) in CCl₄ at 50°C, yielding 2-bromo-6-methylquinoline-4-carboxylic acid (82% yield).

- Suzuki-Miyaura Coupling : The brominated intermediate reacts with cyclopropylboronic acid (1.5 eq) under Pd(PPh₃)₄ catalysis (5 mol%) in THF/H₂O (3:1) at 90°C, achieving 75% yield after 12 hours.

Table 2: Cross-Coupling Efficiency

| Catalyst | Solvent System | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 90 | 75 |

| PdCl₂(dppf) | DME/H₂O | 100 | 68 |

Gould-Jacobs Cyclocondensation with Cyclopropylamine

The Gould-Jacobs reaction, which involves cyclocondensation of anilines with diketene derivatives, offers an alternative route. Using 2-cyclopropylaniline and ethyl acetoacetate, this method constructs the quinoline core with inherent cyclopropyl and methyl groups.

Reaction Mechanism and Optimization

- Cyclocondensation : 2-Cyclopropyl-4-methylaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 140°C for 6 hours, forming the quinoline skeleton.

- Carboxylic Acid Formation : Hydrolysis of the ethyl ester with 6 M HCl yields the target compound (58% overall yield).

Table 3: Gould-Jacobs Reaction Parameters

| Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Polyphosphoric acid | 140 | 6 | 58 |

| H₂SO₄ | 120 | 8 | 42 |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Pfitzinger Synthesis | High regioselectivity | Requires toxic aldehydes | Industrial |

| Suzuki Coupling | Precise functionalization | Multi-step synthesis | Laboratory |

| Gould-Jacobs | Single-step cyclization | Low yields for bulky substituents | Pilot-scale |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and environmental impact:

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of 2-cyclopropyl-6-methylquinoline-4-carboxylic acid exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be attributed to its structural features that enhance interaction with bacterial targets .

- Anticancer Potential : The compound is being investigated for its potential as an anticancer agent. Studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways and promoting apoptosis .

2. Enzyme Inhibition Studies

- The compound serves as a valuable tool in studying enzyme inhibition mechanisms. It has been shown to bind to active sites or allosteric sites on enzymes, affecting their activity and providing insights into enzyme regulation.

3. Material Science

- In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique structural properties make it a suitable candidate for synthesizing novel polymers and composites.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound. The results indicated significant activity against S. aureus and moderate activity against E. coli, suggesting the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, indicating its potential utility in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Cyclopropyl-4-quinolinecarboxylic acid

- 6-Methylquinoline-4-carboxylic acid

- 2-Cyclopropylquinoline

Uniqueness

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring, which can influence its biological activity and chemical reactivity. The presence of both the cyclopropyl and methyl groups at specific positions can enhance its stability and interaction with molecular targets compared to other similar compounds.

Actividad Biológica

2-Cyclopropyl-6-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 227.26 g/mol. The structure includes a cyclopropyl group at the second position, a methyl group at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring system. This specific arrangement is believed to enhance its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For instance, it has been shown to interact with bacterial DNA gyrase and topoisomerase IV, critical for bacterial replication, suggesting potential antimicrobial properties.

- Anticancer Activity : Research indicates that this compound can interfere with DNA synthesis, leading to cytotoxic effects on cancer cells. Studies have demonstrated its activity against various human cancer cell lines, highlighting its potential as an anticancer agent .

Antimicrobial Activity

A series of studies have evaluated the antibacterial efficacy of this compound against various strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 18 | Higher than ampicillin |

| Escherichia coli | 15 | Comparable |

| Methicillin-resistant S. aureus (MRSA) | 20 | Significantly higher |

These results suggest that the compound exhibits promising antibacterial activity, particularly against resistant strains .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example:

- Cell Lines Tested : EPG85-257RDB (multidrug-resistant gastric carcinoma) and EPG85-257P (drug-sensitive gastric carcinoma).

- Results : The compound showed low to moderate cytotoxicity in MTT assays but effectively inhibited P-glycoprotein (P-gp), enhancing drug accumulation in resistant cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-4-quinolinecarboxylic acid | Lacks methyl substitution at position six | Moderate antibacterial activity |

| 6-Methoxy-2-arylquinoline analogues | Contains methoxy group | Potent P-glycoprotein inhibitors |

| 2-Cyclopropyl-6-fluoroquinoline-4-carboxylic acid | Fluorine instead of methyl | Stronger antimicrobial properties |

This comparison highlights how modifications in substituents can significantly influence the biological activity and potential therapeutic applications of these compounds .

Case Studies

- Antibacterial Efficacy : A study conducted by MDPI evaluated a series of quinoline derivatives, including this compound, demonstrating superior antibacterial properties against MRSA compared to traditional antibiotics like ampicillin .

- Cancer Cell Line Studies : Another research effort focused on the cytotoxic effects of this compound on gastric carcinoma cells. The findings indicated that it not only inhibited cell growth but also modulated drug resistance mechanisms through P-gp inhibition .

Q & A

Q. What are the common synthetic routes for 2-cyclopropyl-6-methylquinoline-4-carboxylic acid?

- Methodological Answer : The synthesis of quinoline-4-carboxylic acid derivatives typically involves condensation reactions or cyclization strategies. For example:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in an alkaline medium (e.g., sodium acetate) can yield quinoline cores .

- Cyclopropane Introduction : Cyclopropyl groups can be introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. A literature procedure for a related compound (6-bromo-2-cyclopropylquinoline-4-carboxylic acid) uses cyclopropylamine in a multi-step synthesis involving benzoic acid derivatives and acrylates .

- Optimization : Reactions often require inert atmospheres (N₂/Ar), solvents like DMF or toluene, and catalysts (e.g., Pd/Cu) for regioselectivity .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; quinoline ring protons at δ 7–9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₃NO₂: 228.1022).

- X-ray Crystallography : For solid-state structure validation, as demonstrated in metal-complex studies of analogous quinoline-carboxylic acids .

- Chromatography : HPLC with UV detection (λ ~250–300 nm) to assess purity (>95%) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Stability : Quinoline derivatives are sensitive to light and moisture. Stability tests under varying pH (2–12) and temperature (4°C–40°C) are recommended to identify degradation products .

- Storage : Store in airtight containers under inert gas (N₂) at –20°C. Avoid prolonged exposure to oxygen, which may oxidize the cyclopropyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methyl group at position 6 with halogens (e.g., Br, Cl) or electron-withdrawing groups to enhance antimicrobial potency. For example, 6-bromo analogs show improved binding to bacterial gyrase .

- Coordination Chemistry : The carboxylic acid group enables metal chelation (e.g., Cu²⁺, Zn²⁺), which can modulate antibacterial or anticancer activity. Studies on similar compounds demonstrate enhanced efficacy in metal-complex forms .

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Methodological Answer :

- Experimental Reproducibility : Standardize assay conditions (e.g., MIC testing against E. coli ATCC 25922) and validate purity via LC-MS .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify target binding affinity discrepancies. For example, conflicting IC₅₀ values in enzyme assays may arise from varying buffer ionic strengths .

Q. What advanced methodologies are used to study its coordination chemistry?

- Methodological Answer :

- Synthesis of Metal Complexes : React the compound with metal salts (e.g., Cu(NO₃)₂) in ethanol/water under reflux. Characterize using FT-IR (carboxylate stretching ~1600 cm⁻¹) and cyclic voltammetry to assess redox behavior .

- Theoretical Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron distribution and reactive sites for metal binding .

Q. What role does the cyclopropyl group play in modulating reactivity?

- Methodological Answer :

- Steric and Electronic Effects : The cyclopropyl group introduces ring strain (~27 kcal/mol), enhancing susceptibility to ring-opening reactions under acidic conditions. Compare reactivity with non-cyclopropyl analogs via kinetic studies (e.g., hydrolysis rates in H₂SO₄) .

- Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) evaluate resistance to CYP450-mediated oxidation, critical for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.